Ptio

Description

Properties

InChI |

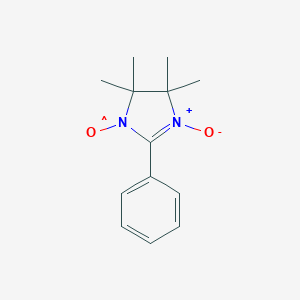

InChI=1S/C13H17N2O2/c1-12(2)13(3,4)15(17)11(14(12)16)10-8-6-5-7-9-10/h5-9H,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUUGILMVYJEHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C([N+](=C(N1[O])C2=CC=CC=C2)[O-])(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18390-00-6 | |

| Record name | 2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18390-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018390006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PTIO | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Nitric Oxide Scavenging Mechanism of PTIO

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism, quantitative data, and experimental protocols related to 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (PTIO) and its carboxylated analog (carboxy-PTIO) as scavengers of nitric oxide (NO).

Core Mechanism of this compound Nitric Oxide Scavenging

2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (this compound) is a stable nitronyl nitroxide radical widely utilized in biomedical research for its ability to react with and neutralize nitric oxide (NO).[1][2] The primary reaction involves the oxidation of nitric oxide to nitrogen dioxide (NO₂) and the concurrent reduction of this compound to 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl (PTI).[3][4]

The reaction can be summarized as follows:

This compound• + •NO → PTI• + •NO₂ [3][4]

This initial reaction is followed by a series of secondary reactions involving the nitrogen dioxide radical, which can further react with another this compound molecule or with nitric oxide itself. These subsequent reactions can influence the overall stoichiometry of NO scavenging.[1] The water-soluble analog, 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (carboxy-PTIO), exhibits a similar nitric oxide scavenging mechanism and is often preferred for use in aqueous biological systems.[2][5]

The scavenging of nitric oxide by this compound is a direct chemical interaction, distinguishing it from inhibitors of nitric oxide synthase (NOS), which prevent the enzymatic production of NO. This specificity makes this compound a valuable tool for investigating the direct effects of nitric oxide in various physiological and pathological processes.[5]

Quantitative Data

The efficiency of this compound and its derivatives as nitric oxide scavengers has been quantified through various studies. The following tables summarize key kinetic and inhibitory data.

Table 1: Reaction Rate Constants

| Reactants | Product(s) | Rate Constant (M⁻¹s⁻¹) | Reference(s) |

| This compound + •NO | PTI + •NO₂ | ~1 x 10⁴ | [6] |

| carboxy-PTIO + •NO | carboxy-PTI + •NO₂ | 6-10 x 10³ | [3] |

| This compound + •NO₂ | This compound⁺ + NO₂⁻ | 1.5 - 2 x 10⁷ | [1] |

| carboxy-PTIO + •NO₂ | carboxy-PTIO⁺ + NO₂⁻ | 1.5 - 2 x 10⁷ | [1] |

| This compound⁺ + •NO | This compound + NO₂⁻ | 2.3 x 10⁵ | [3] |

Table 2: Inhibitory and Effective Concentrations (IC₅₀/EC₅₀)

| Compound | Effect | System | IC₅₀/EC₅₀ | Reference(s) |

| carboxy-PTIO | Inhibition of S-nitrosation by DEA/NO | - | 0.11 ± 0.03 mM | [7] |

| carboxy-PTIO | Inhibition of peroxynitrite-induced 3-nitrotyrosine formation | Free tyrosine | 36 ± 5 µM | [7] |

| carboxy-PTIO | Stimulation of peroxynitrite-mediated nitrosation of GSH | - | 0.12 ± 0.03 mM | [7] |

| carboxy-PTIO | Suppression of NO expression induced by physalin A | A375-S2 human melanoma cells | 200 µM | [8] |

Experimental Protocols

The nitric oxide scavenging activity of this compound can be assessed using several analytical techniques. Below are detailed methodologies for three common experimental approaches.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a direct method to monitor the reaction between this compound and nitric oxide, as both are paramagnetic species with distinct EPR spectra.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound or carboxy-PTIO (e.g., 1 mM) in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a nitric oxide donor solution (e.g., DEA/NONOate) or use nitric oxide gas-saturated buffer. The concentration of the NO donor should be calibrated.

-

-

Sample Preparation:

-

In an EPR-compatible capillary tube, mix the this compound solution with the nitric oxide solution at desired final concentrations.

-

A typical starting concentration for this compound is in the range of 100-500 µM.

-

-

EPR Measurement:

-

Record the EPR spectrum of the this compound solution before the addition of nitric oxide. The characteristic spectrum of the nitronyl nitroxide radical of this compound should be observed.

-

After adding the nitric oxide solution, record the EPR spectra at various time points.

-

The reaction with nitric oxide will lead to the formation of the imino nitroxide radical of PTI, which has a different and distinct EPR spectrum.

-

-

Data Analysis:

-

Quantify the decrease in the this compound signal intensity and the increase in the PTI signal intensity over time.

-

The rate of this spectral change is proportional to the rate of nitric oxide scavenging. A linear relationship between the signal amplitude of the PTI product and the concentration of nitric oxide can be established for quantification.[8]

-

Spectrophotometry (Griess Assay)

The Griess assay is an indirect method that measures nitrite (NO₂⁻), a stable product of nitric oxide's reaction with oxygen. Scavenging of nitric oxide by this compound will reduce the amount of nitrite formed.

Methodology:

-

Reagent Preparation:

-

Nitric Oxide Donor: Prepare a solution of sodium nitroprusside (e.g., 10 mM) in phosphate-buffered saline (PBS, pH 7.4).

-

This compound/carboxy-PTIO Solution: Prepare various concentrations of the scavenger in PBS.

-

Griess Reagent: Prepare a 1:1 mixture of (A) 1% sulfanilamide in 5% phosphoric acid and (B) 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. Prepare this reagent fresh before use.

-

-

Reaction Mixture:

-

In a microplate or test tubes, add the sodium nitroprusside solution to the different concentrations of the this compound solution.

-

Include a control group with the nitric oxide donor but without the scavenger.

-

Incubate the reaction mixtures at room temperature for a specific period (e.g., 150 minutes) to allow for nitric oxide generation and scavenging.

-

-

Color Development:

-

To an aliquot of each reaction mixture, add the freshly prepared Griess reagent.

-

Incubate at room temperature for 5-10 minutes, protected from light, to allow for the development of a magenta color.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solutions at approximately 540 nm using a spectrophotometer or microplate reader.

-

-

Data Analysis:

-

The percentage of nitric oxide scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of this compound.

-

An IC₅₀ value can be determined by plotting the percentage of scavenging against the concentration of this compound.

-

Chemiluminescence Detection

Chemiluminescence-based nitric oxide analyzers are highly sensitive instruments that detect the light produced from the reaction of nitric oxide with ozone.

Methodology:

-

Instrument Setup:

-

Calibrate the chemiluminescence nitric oxide analyzer according to the manufacturer's instructions, using a certified nitric oxide gas standard.

-

-

Reaction Chamber:

-

Prepare a reaction chamber containing a buffered solution (e.g., PBS, pH 7.4).

-

Introduce a continuous flow of a known concentration of nitric oxide gas or a nitric oxide donor solution into the chamber.

-

-

Measurement of Baseline NO:

-

Measure the stable baseline level of nitric oxide in the reaction chamber.

-

-

Introduction of this compound:

-

Inject a known concentration of this compound or carboxy-PTIO solution into the reaction chamber.

-

-

Measurement of NO Scavenging:

-

Record the decrease in the nitric oxide signal over time. The extent and rate of the signal decrease correspond to the scavenging activity of this compound.

-

-

Data Analysis:

-

Quantify the amount of nitric oxide scavenged by calculating the difference between the initial and final nitric oxide concentrations.

-

The rate of scavenging can also be determined from the kinetics of the signal decay.

-

Role in Signaling Pathways

This compound is a valuable pharmacological tool to investigate the role of nitric oxide in various signaling pathways. By scavenging nitric oxide, this compound can help to elucidate whether a particular biological response is mediated by nitric oxide.

A common pathway where this compound is employed is the nitric oxide/soluble guanylate cyclase (sGC)/cyclic guanosine monophosphate (cGMP) pathway. Nitric oxide activates sGC, leading to an increase in cGMP, which in turn activates downstream effectors like protein kinase G (PKG). The addition of this compound would scavenge nitric oxide, thereby preventing the activation of sGC and the subsequent downstream signaling events. This allows researchers to confirm the involvement of nitric oxide in the observed physiological response.

Conclusion

This compound and its derivatives are potent and specific scavengers of nitric oxide, making them indispensable tools in nitric oxide research. A thorough understanding of their reaction mechanism, kinetics, and appropriate experimental application is crucial for the accurate interpretation of data in studies aimed at elucidating the multifaceted roles of nitric oxide in health and disease. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively utilize this compound in their investigations.

References

- 1. Reactions of this compound and carboxy-PTIO with *NO, *NO2, and O2-* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Quantitative determination of nitric oxide from tissue samples using liquid chromatography—Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitric oxide scavenger carboxy-PTIO potentiates the inhibition of dopamine uptake by nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NO Detection Carboxy-PTIO | CAS 148819-93-6 Dojindo [dojindo.com]

- 6. Detection and quantification of nitric oxide–derived oxidants in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct Chemiluminescent Detection of Nitric Oxide in Aqueous Solutions Using the Natural Nitric Oxide Target, Soluble Guanylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reaction between imidazolineoxil N-oxide (carboxy-PTIO) and nitric oxide released from cultured endothelial cells: quantitative measurement of nitric oxide by ESR spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (PTIO)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, experimental applications, and relevant signaling pathways of 2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (PTIO), a critical tool in nitric oxide (NO) research.

Core Properties of this compound

2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide, commonly known as this compound, is a stable nitronyl nitroxide radical.[1] It is widely utilized in biomedical research as a potent scavenger of nitric oxide, enabling the study of NO-mediated physiological and pathological processes.[1][2]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing essential information for its use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₃H₁₇N₂O₂ | [3] |

| Molecular Weight | 233.29 g/mol | [3] |

| Appearance | Blue to dark blue powder | |

| Purity | ≥98% | [3] |

| Solubility | DMF: 33 mg/mlDMSO: 25 mg/mlEthanol: 25 mg/mlDMF:PBS (pH 7.2) (1:1): 0.5 mg/ml | |

| Storage Conditions | Store at ≤ -10 °C. Light and heat sensitive. |

Table 2: Spectroscopic Properties of this compound

| Spectroscopic Data | Value/Description | References |

| UV-Vis Absorption Maxima (λmax) | 237, 264, 348, 360, 597 nm | |

| Electron Paramagnetic Resonance (EPR) | The EPR spectrum of this compound exhibits a characteristic signal for a nitronyl nitroxide radical. The g-value is close to that of a free electron (~2.00). The spectrum displays hyperfine coupling with the nitrogen nuclei of the imidazoline ring, resulting in a complex splitting pattern.[1] The hyperfine coupling constant (a) is a measure of the interaction between the unpaired electron and the magnetic nuclei.[4] | [1] |

Mechanism of Action as a Nitric Oxide Scavenger

This compound functions as a stoichiometric scavenger of nitric oxide. The primary reaction involves the oxidation of NO to nitrogen dioxide (NO₂) while this compound is reduced to its corresponding imino nitroxide, 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl (PTI).[1]

The stoichiometry of the reaction between this compound and NO can range from 1:1 to 1:2, as the NO₂ generated can participate in a secondary reaction cycle that consumes an additional molecule of NO.[1] This makes this compound an effective tool for the specific removal of NO from biological systems.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. 2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-Oxide (this compound•) Radical Scavenging: A New and Simple Antioxidant Assay In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (=2-Phenyl-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl) 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. chem.libretexts.org [chem.libretexts.org]

Carboxy-PTIO as a Nitric Oxide Scavenger: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (Carboxy-PTIO), a pivotal tool in nitric oxide (NO) research. As a potent and specific NO scavenger, Carboxy-PTIO has been instrumental in elucidating the multifaceted roles of NO in various physiological and pathological processes. This document details its mechanism of action, chemical and physical properties, and provides a comprehensive summary of its quantitative parameters. Furthermore, it offers detailed experimental protocols for its application in both in vitro and in vivo settings and explores its utility in dissecting NO-mediated signaling pathways, particularly the NO/cGMP pathway. This guide is intended to serve as a comprehensive resource for researchers employing Carboxy-PTIO in their experimental designs.

Introduction

Nitric oxide (NO), a transient and highly reactive gaseous signaling molecule, plays a crucial role in a vast array of biological processes, including neurotransmission, vasodilation, and the immune response. The study of its precise functions necessitates reliable methods for its detection and, critically, its specific removal from biological systems. Carboxy-PTIO has emerged as a valuable pharmacological tool for this purpose. It is a stable, water-soluble organic radical that stoichiometrically reacts with NO, effectively scavenging it from the cellular environment.[1][2] This direct interaction allows researchers to investigate the consequences of NO depletion in a controlled manner, thereby clarifying its specific contributions to cellular signaling and function.

Chemical and Physical Properties

Carboxy-PTIO is commercially available, most commonly as its potassium or sodium salt, which enhances its water solubility and stability.[3]

Table 1: Chemical and Physical Properties of Carboxy-PTIO

| Property | Value | Reference(s) |

| Chemical Name | 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide | [4] |

| Synonyms | c-PTIO, Carboxy-PTIO | [4] |

| Molecular Formula | C₁₄H₁₇N₂O₄ | [1] |

| Molecular Weight | 315.4 g/mol (Potassium Salt) | [5] |

| CAS Number | 148819-94-7 (Potassium Salt) | [4] |

| Appearance | Powder | [4] |

| Solubility | Water (up to 100 mg/ml), DMSO (up to 50 mg/ml), PBS (pH 7.2, 35 mg/ml), Ethanol (1.6 mg/ml), DMF (3.3 mg/ml) | [1][4] |

| Storage Temperature | 2-8°C or -20°C | [4] |

| Purity | >98% | [4][5] |

Mechanism of Nitric Oxide Scavenging

Carboxy-PTIO is a nitronyl nitroxide, a stable organic radical, that directly and rapidly reacts with nitric oxide in a 1:1 stoichiometric manner.[4] The reaction yields nitrogen dioxide (NO₂) and the corresponding imino nitroxide, 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl (Carboxy-PTI).[6][7] This transformation can be monitored using Electron Paramagnetic Resonance (EPR) spectroscopy, as the EPR spectrum of Carboxy-PTIO differs significantly from that of Carboxy-PTI.[2]

It is crucial to note that while Carboxy-PTIO is a highly specific scavenger for NO, it can also interact with other reactive species under certain conditions. For instance, it has been shown to react with peroxynitrite, which can complicate data interpretation in experimental systems where both NO and superoxide are produced.[8]

Quantitative Data

The efficacy of Carboxy-PTIO as a research tool is defined by its kinetic parameters and effective concentrations in various experimental models.

Table 2: Quantitative Parameters of Carboxy-PTIO

| Parameter | Value | Condition/System | Reference(s) |

| Reaction Rate Constant with •NO₂ | (1.5 - 2.0) x 10⁷ M⁻¹s⁻¹ | Electrochemical generation | [6][9] |

| EC₅₀ for inhibition of peroxynitrite-induced 3-nitrotyrosine formation | 36 ± 5 µM | Free tyrosine | [8] |

| IC₅₀ for inhibition of S-nitrosation by DEA/NO | 0.11 ± 0.03 mM | Glutathione (GSH) | [8] |

| EC₅₀ for stimulation of peroxynitrite-mediated GSH nitrosation | 0.12 ± 0.03 mM | Glutathione (GSH) | [8] |

| Effective Concentration (in vitro) | 10 - 300 µM | Rat aorta, anococcygeus muscle, gastric fundus strips | [10] |

| Effective Concentration (cell culture) | 160 µM | RAW264.7 macrophages | [11] |

| Effective Concentration (cell culture) | 200 µM | A375-S2 human melanoma cells | [3] |

| Effective Concentration (in vivo) | 0.1 mg/kg/min infusion | Anesthetized dogs (septic shock model) | [12] |

| Effective Concentration (in vivo) | 2 mg/200 µl PBS, twice daily i.p. | Mice (melanoma model) | [13] |

Experimental Protocols

The following protocols provide a general framework for the use of Carboxy-PTIO in common experimental settings. Researchers should optimize concentrations and incubation times for their specific model system.

In Vitro Cell Culture Protocol

This protocol describes the use of Carboxy-PTIO to investigate the role of NO in a cell-based assay, such as measuring cytokine production or apoptosis.

Methodology:

-

Preparation of Carboxy-PTIO Stock Solution: Dissolve Carboxy-PTIO potassium or sodium salt in sterile, nuclease-free water or phosphate-buffered saline (PBS) to create a stock solution (e.g., 10 mM). Filter-sterilize the stock solution using a 0.22 µm syringe filter. Store aliquots at -20°C.

-

Cell Seeding: Seed the cells of interest into appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that allows for optimal growth and response to stimuli. Allow the cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO₂.

-

Pre-treatment with Carboxy-PTIO: The following day, remove the culture medium and replace it with fresh medium containing the desired final concentration of Carboxy-PTIO (typically in the range of 100-200 µM).[3] Incubate the cells for 1 hour to allow for equilibration of the scavenger.

-

Stimulation: After the pre-treatment period, add the nitric oxide donor (e.g., SNAP, DEA/NO) or the inflammatory stimulus (e.g., lipopolysaccharide, LPS) to the culture medium. Include appropriate controls, such as vehicle-treated cells, cells treated with the stimulus alone, and cells treated with Carboxy-PTIO alone.

-

Incubation: Return the plates to the incubator and incubate for the desired experimental duration (e.g., 24 hours).

-

Sample Collection and Analysis:

-

Supernatant: Collect the culture supernatant for the measurement of stable NO metabolites (nitrite and nitrate) using the Griess assay or for the quantification of secreted cytokines by ELISA.

-

Cell Lysates: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer. The cell lysates can be used for Western blot analysis of protein expression (e.g., iNOS, caspases) or for other biochemical assays.

-

In Vivo Animal Protocol

This protocol provides a general guideline for using Carboxy-PTIO in a rodent model of endotoxemia to assess its therapeutic potential.

Methodology:

-

Animal Acclimation: Acclimate the animals (e.g., rats or mice) to the laboratory conditions for at least one week before the experiment. Provide free access to food and water. All animal procedures should be approved by the institutional animal care and use committee.

-

Induction of Endotoxemia: Induce endotoxemia by administering a single intraperitoneal (i.p.) or intravenous (i.v.) injection of lipopolysaccharide (LPS). The dose of LPS should be optimized based on the animal species and the desired severity of the endotoxic shock.

-

Administration of Carboxy-PTIO: Carboxy-PTIO can be administered via different routes, such as continuous intravenous infusion or repeated intraperitoneal injections. For example, in a rat model of endotoxemia, Carboxy-PTIO has been infused intravenously at a rate of 0.056-1.70 mg/kg/min.[3] In a mouse tumor model, 2 mg of Carboxy-PTIO in 200 µl PBS was injected i.p. twice daily.[13]

-

Monitoring and Sample Collection: Monitor physiological parameters such as mean arterial pressure, heart rate, and body temperature throughout the experiment. At the end of the study, collect blood samples for the analysis of plasma nitrite/nitrate levels and inflammatory cytokines. Harvest organs of interest for histological examination or biochemical analysis.

-

Data Analysis: Analyze the collected data to determine the effect of Carboxy-PTIO on the LPS-induced physiological changes and inflammatory responses.

Role in Signaling Pathways: The NO/cGMP Pathway

One of the most well-characterized signaling pathways involving nitric oxide is the NO/cyclic guanosine monophosphate (cGMP) pathway. NO, produced by nitric oxide synthases (NOS), diffuses to adjacent cells and binds to the heme moiety of soluble guanylate cyclase (sGC). This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG) and leading to downstream cellular responses such as smooth muscle relaxation.

Carboxy-PTIO is an invaluable tool for investigating the role of this pathway. By scavenging NO, it prevents the activation of sGC, thereby inhibiting the production of cGMP and the subsequent downstream signaling events.[8] This allows researchers to confirm whether a particular biological effect is mediated through the NO/cGMP pathway.

Limitations and Considerations

While Carboxy-PTIO is a powerful tool, researchers should be aware of its potential limitations:

-

Reaction with other molecules: As mentioned, Carboxy-PTIO can react with peroxynitrite, which may lead to confounding results in systems with high levels of oxidative stress.[8]

-

Formation of active byproducts: The reaction of Carboxy-PTIO with NO produces Carboxy-PTI, which has been shown to have biological activity of its own, including the inhibition of dopamine uptake.[7] This could potentially complicate the interpretation of results.

-

Inactivation: In biological systems, Carboxy-PTIO can be reduced by endogenous substances like ascorbic acid, leading to its inactivation.[14]

Conclusion

Carboxy-PTIO remains an indispensable tool for researchers investigating the diverse roles of nitric oxide in biology and medicine. Its specificity as an NO scavenger, coupled with its water solubility and stability, makes it suitable for a wide range of in vitro and in vivo applications. By understanding its mechanism of action, quantitative parameters, and potential limitations, researchers can effectively employ Carboxy-PTIO to unravel the complexities of NO-mediated signaling pathways and their implications in health and disease. This guide provides a solid foundation for the rational design and interpretation of experiments utilizing this potent nitric oxide scavenger.

References

- 1. caymanchem.com [caymanchem.com]

- 2. NO Detection Carboxy-PTIO | CAS 148819-93-6 Dojindo [dojindo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. astorscientific.us [astorscientific.us]

- 5. Carboxy-PTIO | Nitric Oxide Scavenger [stressmarq.com]

- 6. Reactions of this compound and carboxy-PTIO with *NO, *NO2, and O2-* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitric oxide scavenger carboxy-PTIO potentiates the inhibition of dopamine uptake by nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interference of carboxy-PTIO with nitric oxide- and peroxynitrite-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Carboxy-PTIO, potassium salt | CAS:148819-94-7 | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. researchgate.net [researchgate.net]

- 12. Beneficial effect of carboxy-PTIO on hemodynamic and blood gas changes in septic shock dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The nitric oxide radical scavenger carboxy-PTIO reduces the immunosuppressive activity of myeloid-derived suppressor cells and potentiates the antitumor activity of adoptive cytotoxic T lymphocyte immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Beneficial effect of carboxy-PTIO on hemodynamic and blood gas changes in septic shock dogs - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Role of 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (PTIO) in Biological Systems

Introduction

2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide, commonly known as this compound, is a stable nitronyl nitroxide radical that has become an indispensable tool in biological research. Its primary and most well-characterized function is as a potent and specific scavenger of nitric oxide (NO), a highly reactive free radical that acts as a critical signaling molecule in a vast array of physiological and pathophysiological processes across different organisms, including plants and mammals.[1] The ability of this compound and its water-soluble derivative, carboxy-PTIO (cthis compound), to directly react with and quench NO allows researchers to investigate the downstream effects of NO signaling by its selective removal, thereby elucidating its role in various biological pathways.[2][3] This guide provides a comprehensive overview of this compound's mechanism of action, quantitative data on its reactivity, detailed experimental protocols for its use, and its application in mapping signaling pathways and in drug development.

Core Mechanism of Action: Nitric Oxide Scavenging

This compound is a nitronyl nitroxide, a class of stable free radicals. Its utility as an NO scavenger stems from its direct chemical reaction with the nitric oxide radical. In this reaction, this compound oxidizes NO to nitrogen dioxide (NO₂) while being reduced itself to the corresponding imino nitroxide, 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl (PTI).[2][4]

Reaction: this compound + •NO → PTI + •NO₂

This reaction is highly efficient and forms the basis for this compound's function in biological systems. By converting the highly reactive NO into NO₂, this compound effectively terminates NO-mediated signaling cascades.[3] This makes it a powerful tool for confirming whether a specific biological response is dependent on the production of nitric oxide.[5]

Caption: Core reaction mechanism of this compound scavenging nitric oxide (NO).

Quantitative Data and Reaction Kinetics

The efficacy of this compound as a research tool is underpinned by its reaction kinetics. Understanding these parameters is crucial for designing experiments and interpreting results accurately. The reaction rates of this compound and its derivatives with various reactive species have been characterized.

| Reactants | Products | Rate Constant (M⁻¹s⁻¹) | Notes |

| This compound/cthis compound + •NO₂ | This compound⁺ (Oxoammonium) + NO₂⁻ | (1.5 - 2.0) x 10⁷ | This reaction can become significant, especially when NO is converted to NO₂.[2] |

| This compound⁺ + •NO | This compound + NO₂⁻ | ~30-fold higher than this compound+•NO | Demonstrates a complex interplay where the product of one reaction is a reactant in another.[2] |

| This compound/cthis compound + O₂⁻ (Superoxide) | - | Lower than reaction with •NO | PTIOs are not efficient scavengers of superoxide, highlighting their specificity for NO.[2] |

Experimental Protocols and Methodologies

This compound is widely used to validate the involvement of NO in specific biological pathways. Below are detailed protocols for its application in common experimental setups.

Protocol 1: In Vivo NO Scavenging in Plant Seedlings (e.g., Arabidopsis)

This protocol is adapted from studies investigating the role of NO in plant stress responses, such as salt tolerance.[5][6]

-

Seedling Preparation: Grow Arabidopsis thaliana seedlings for 8-10 days on a suitable sterile medium (e.g., Murashige and Skoog).

-

Treatment Preparation: Prepare a stock solution of cthis compound (the more water-soluble form) in the liquid growth medium. A typical working concentration is 100-200 µM.[5][7]

-

Incubation: Transfer the seedlings into a 50 mL flask containing the liquid medium. Add the cthis compound stock solution to achieve the final desired concentration.

-

Induction of Stimulus: Introduce the stimulus being studied (e.g., add NaCl to a final concentration of 100 mM for salt stress experiments).[6]

-

Control Groups:

-

Negative Control: Seedlings in liquid medium without cthis compound or the stimulus.

-

Stimulus Control: Seedlings in liquid medium with the stimulus but without cthis compound.

-

Scavenger Control: Seedlings in liquid medium with cthis compound but without the stimulus.

-

-

Assay: After the desired incubation period (e.g., 2-6 hours), harvest the plant tissue to analyze the physiological or molecular endpoint of interest (e.g., ion content, gene expression, protein stability).[6][7]

Protocol 2: Confirming NO Production using this compound with a Fluorescent Probe

This workflow describes the use of this compound to confirm that a fluorescence signal from a dye like 4-amino-5-methylamino-2′,7′-difluorofluorescein diacetate (DAF-FM DA) is genuinely due to NO.[5]

-

Cell/Tissue Loading: Load the cells or tissue with DAF-FM DA according to the manufacturer's protocol. The diacetate form is cell-permeant and is cleaved by intracellular esterases to the NO-sensitive DAF-FM.

-

Stimulation: Apply the experimental stimulus expected to induce NO production.

-

Fluorescence Measurement (Baseline): Measure the fluorescence using a suitable microscope or plate reader. DAF-FM reacts with by-products of NO oxidation to produce a fluorescent triazole derivative (DAF-FM T), resulting in a signal increase.[5]

-

This compound Treatment: In a parallel experiment, pre-incubate the DAF-FM-loaded cells/tissue with this compound (e.g., 200 µM) for 30-60 minutes before applying the stimulus.[3][7]

-

Fluorescence Measurement (with Scavenger): Measure the fluorescence in the this compound-treated group after stimulation.

-

Data Interpretation: If the stimulus-induced increase in fluorescence is significantly reduced or abolished in the presence of this compound, it confirms that the signal was dependent on NO production.

Caption: Workflow for using this compound to validate NO-specific fluorescence.

Role in Elucidating Biological Signaling Pathways

This compound has been instrumental in dissecting complex signaling cascades where NO is a key intermediary.

Plant Immunity: Pattern-Triggered Immunity (PTI)

In plants, pathogen recognition triggers a defense response known as Pattern-Triggered Immunity (PTI).[8] This involves a cascade of signaling events, including the production of Reactive Oxygen Species (ROS) and NO.[9] this compound can be used to determine which downstream responses are specifically mediated by NO. For instance, if a defense gene's expression is induced by a pathogen-associated molecular pattern (PAMP) but this induction is blocked by this compound, it demonstrates a direct link to the NO signaling branch of the PTI pathway.[10]

Caption: Use of this compound to probe the role of NO in the PTI signaling cascade.

Mammalian Physiology: Endotoxic Shock

In mammals, overproduction of NO by inducible nitric oxide synthase (iNOS) during sepsis leads to severe hypotension (low blood pressure), a hallmark of endotoxic shock. Carboxy-PTIO has been used in animal models to demonstrate this causal link. Administration of cthis compound in lipopolysaccharide (LPS)-stimulated rats prevents severe hypotension by directly scavenging the excess NO, thereby restoring vascular tone.[3] This highlights the potential therapeutic application of NO scavengers in clinical settings.

Applications in Drug Development

The use of this compound and its derivatives extends into the realm of pharmacology and drug development.[11][12]

-

Target Validation: By using this compound to inhibit NO-dependent pathways, researchers can validate whether targeting NO signaling is a viable strategy for a particular disease. If scavenging NO with this compound alleviates disease symptoms in a preclinical model, it provides strong evidence that drugs modulating NO levels could be effective.[3][13]

-

Mechanism of Action Studies: When a novel compound is found to have a biological effect, this compound can be used to determine if this effect is mediated through the production of NO. For example, if a compound induces apoptosis (programmed cell death) in cancer cells, and this effect is blocked by co-incubation with cthis compound, it suggests the compound's mechanism involves the generation of NO.[3]

-

Screening Assays: In high-throughput screening, this compound can be used as a specific inhibitor in counter-screens to eliminate compounds that act non-specifically through NO pathways.

Limitations and Considerations

While this compound is a powerful tool, researchers must be aware of its limitations:

-

Formation of NO₂: The reaction of this compound with NO produces NO₂, which is itself a reactive nitrogen species and can have its own biological effects. This can sometimes complicate the interpretation of results.[2]

-

Concentration Dependence: The effectiveness and specificity of this compound are concentration-dependent. At very high concentrations of NO, this compound can paradoxically lead to an increase in DAF-FM fluorescence through complex oxidative reactions.[5] Therefore, careful dose-response experiments are necessary.

-

Stability: In biological samples like plant cell cultures, cthis compound can be degraded within minutes, which may limit its effectiveness in long-term experiments.[5] The stability of the compound in the specific experimental system should be considered.

References

- 1. Nitric oxide (NO) is a highly reactive free radical with a multitude of organ specific regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactions of this compound and carboxy-PTIO with *NO, *NO2, and O2-* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Limits in the use of cthis compound as nitric oxide scavenger and EPR probe in plant cells and seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Nitric Oxide Sensing in Plants Is Mediated by Proteolytic Control of Group VII ERF Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling mechanisms in pattern-triggered immunity (PTI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pto Interaction Proteins: Critical Regulators in Plant Development and Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The PTI to ETI Continuum in Phytophthora-Plant Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thebts.org [thebts.org]

- 12. Master's in Pharmacology & Drug Development | Tufts GSBS – Biomedical & Pharmaceutical Sciences [gsbs.tufts.edu]

- 13. Pharmacokinetic/Pharmacodynamic-Driven Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Imidazolineoxyl N-Oxides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazolineoxyl N-oxides are a significant class of stable organic radicals that have garnered considerable attention in biomedical research. Characterized by a five-membered ring containing a nitroxyl radical and an N-oxide group, these compounds exhibit unique reactivity, particularly as potent scavengers of nitric oxide (NO). This technical guide provides an in-depth overview of the foundational research on imidazolineoxyl N-oxides, with a focus on their synthesis, chemical properties, and applications as spin probes in biological systems. Detailed experimental protocols, quantitative data, and visualizations of key mechanisms are presented to serve as a comprehensive resource for researchers in chemistry, biology, and pharmacology.

Introduction

Imidazolineoxyl N-oxides, with the most prominent member being 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (PTIO), are stable free radicals that have emerged as invaluable tools for the detection and quantification of nitric oxide. Their unique chemical structure allows for a specific radical-radical reaction with NO, leading to a change in their paramagnetic properties, which can be readily monitored by Electron Paramagnetic Resonance (EPR) spectroscopy. This direct scavenging activity has positioned them as important agents for studying the multifaceted roles of NO in physiological and pathological processes, including vasodilation, neurotransmission, and inflammation. Furthermore, their inherent stability as a radical species makes them suitable candidates for development as spin labels and probes to investigate the microenvironment of biological systems.

Synthesis and Chemical Properties

The synthesis of imidazolineoxyl N-oxides is a multi-step process that requires careful control of reaction conditions. While a detailed, publicly available, step-by-step protocol for the synthesis of this compound and its derivatives is not readily found in singular sources, the general synthetic pathway involves the condensation of a substituted aldehyde with 2,3-dimethyl-2,3-dinitrobutane, followed by reduction and oxidation steps. The resulting imidazolineoxyl N-oxide can be further functionalized to enhance its solubility and targeting capabilities in biological systems, leading to derivatives such as carboxy-PTIO.

Table 1: Key Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₇N₂O₂ |

| Molecular Weight | 233.29 g/mol |

| Appearance | Dark green solid |

| Stability | Stable at room temperature |

Interaction with Nitric Oxide: A Core Mechanism

The primary and most studied application of imidazolineoxyl N-oxides is their direct and stoichiometric reaction with nitric oxide. This reaction forms the basis of their use as NO scavengers and quantitative probes.

Reaction Mechanism

The reaction between an imidazolineoxyl N-oxide (like this compound) and nitric oxide is a radical-radical coupling reaction. The unpaired electron on the nitroxyl moiety of this compound reacts with the unpaired electron on the nitric oxide molecule. This interaction leads to the formation of an imino-N-oxide and nitrogen dioxide (NO₂), or its subsequent products, nitrite (NO₂⁻) and nitrate (NO₃⁻) in aqueous solutions. The reaction results in the conversion of the paramagnetic this compound to the diamagnetic 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl (PTI).

Quantitative Analysis

The reaction between imidazolineoxyl N-oxides and NO can be quantitatively monitored using EPR spectroscopy. The EPR signal of the imidazolineoxyl N-oxide decreases in intensity as it reacts with NO. A linear relationship exists between the decrease in the EPR signal amplitude and the concentration of nitric oxide, allowing for its precise quantification.[1]

Table 2: Quantitative Data for the Reaction of this compound with Nitric Oxide

| Parameter | Value | Reference |

| Stoichiometry (this compound:NO) | 1:1 | [2] |

| Rate Constant | ~10⁴ M⁻¹s⁻¹ | [2] |

Experimental Protocols

Nitric Oxide Scavenging Assay using the Griess Reagent

This protocol provides a spectrophotometric method to assess the nitric oxide scavenging activity of imidazolineoxyl N-oxides by measuring the amount of nitrite formed from the spontaneous decomposition of sodium nitroprusside.

Materials:

-

Sodium nitroprusside (SNP)

-

Phosphate buffered saline (PBS), pH 7.4

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Imidazolineoxyl N-oxide solution (e.g., this compound)

-

Microplate reader

Procedure:

-

Prepare a solution of sodium nitroprusside (e.g., 10 mM) in PBS.

-

In a 96-well plate, add a defined volume of the SNP solution to a series of wells.

-

Add varying concentrations of the imidazolineoxyl N-oxide solution to the wells containing SNP. Include a control group with SNP and PBS only.

-

Incubate the plate at room temperature for a specified time (e.g., 150 minutes) to allow for NO generation and scavenging.

-

After incubation, add an equal volume of Griess reagent to each well.

-

Incubate for 10-15 minutes at room temperature, protected from light, to allow for color development.

-

Measure the absorbance at approximately 546 nm using a microplate reader.

-

The percentage of nitric oxide scavenged is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the imidazolineoxyl N-oxide.

Applications in Biological Systems

The ability of imidazolineoxyl N-oxides to specifically react with nitric oxide makes them powerful tools for investigating the role of NO in various biological processes.

Probing Endothelium-Derived Relaxing Factor (EDRF)

Nitric oxide is recognized as the endothelium-derived relaxing factor (EDRF), a key signaling molecule in vasodilation. Imidazolineoxyl N-oxides, such as this compound and carboxy-PTIO, have been used to antagonize the effects of EDRF, thereby confirming the identity of EDRF as NO.[2] By scavenging NO, these compounds inhibit the relaxation of smooth muscle induced by vasodilators like acetylcholine.

Therapeutic Potential in Endotoxin Shock

Overproduction of nitric oxide is a key factor in the pathophysiology of endotoxin shock, leading to severe hypotension and organ damage. The administration of carboxy-PTIO has been shown to effectively scavenge excess NO, thereby improving mean arterial blood pressure, renal function, and survival rates in animal models of endotoxin shock.[3]

Visualization of Key Processes

Nitric Oxide Scavenging by this compound

Caption: Reaction of this compound with nitric oxide.

Experimental Workflow for NO Quantification by EPR

Caption: Workflow for NO quantification.

Future Directions

The foundational research on imidazolineoxyl N-oxides has established them as indispensable tools in the study of nitric oxide biology. Future research is likely to focus on the development of novel derivatives with enhanced properties, such as improved cell permeability, organelle-specific targeting, and responsiveness to other reactive species. Furthermore, exploring their full potential as versatile spin labels for studying protein dynamics and cellular microenvironments through advanced EPR techniques remains a promising avenue for investigation.

Conclusion

Imidazolineoxyl N-oxides represent a unique class of stable radicals with a well-defined and quantifiable reactivity towards nitric oxide. This property has been instrumental in advancing our understanding of the diverse roles of NO in health and disease. The information compiled in this technical guide, including the fundamental chemistry, quantitative data, experimental protocols, and visualizations, provides a solid foundation for researchers and drug development professionals to utilize these powerful molecular probes in their ongoing and future research endeavors.

References

Unveiling the Guardian Molecule: A Technical Guide to the Free Radical Scavenging Prowess of PTIO

For Immediate Release

A deep dive into the capabilities of 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl (PTIO), a stable free radical, reveals its significant potential in the realms of antioxidant research and drug development. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's free radical scavenging activity, complete with quantitative data, detailed experimental protocols, and mechanistic insights.

Quantitative Analysis of this compound's Radical Scavenging Activity

The efficacy of an antioxidant is quantified by its ability to neutralize various free radicals. The following tables summarize the radical scavenging activity of this compound against several common reactive oxygen species (ROS) and reactive nitrogen species (RNS).

| Radical Scavenged | Assay Method | IC50 / Inhibition % | Reference Compound |

| Nitric Oxide (NO) | ESR Spectroscopy | Stoichiometric reaction | - |

| Peroxynitrite (ONOO-) | Inhibition of 3-nitrotyrosine formation | EC50 = 36 ± 5 µM (for carboxy-PTIO) | - |

| General Radicals (in crude extract) | This compound Scavenging Assay | 20.49 ± 0.31 % inhibition | - |

| DPPH (in crude extract) | DPPH Assay | 92.74 ± 0.74 % inhibition | - |

| ABTS (in crude extract) | ABTS Assay | 41.90 ± 0.90 % inhibition | - |

Mechanistic Pathways of Radical Scavenging

This compound neutralizes free radicals primarily through two mechanisms: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT). The prevailing mechanism is influenced by the specific radical encountered and the reaction environment, such as pH.

Single Electron Transfer (SET) Mechanism

In the SET mechanism, this compound can either accept or donate an electron to neutralize a free radical. This is a common pathway for its reaction with radicals such as the superoxide anion.

Caption: Single Electron Transfer (SET) mechanisms of this compound.

Hydrogen Atom Transfer (HAT) Mechanism

The HAT mechanism involves the transfer of a hydrogen atom from an antioxidant to a free radical. While this compound itself is a radical, it can participate in reactions where hydrogen atom exchange leads to the neutralization of more reactive radicals. This mechanism is particularly relevant in the presence of proton donors.

Caption: Hydrogen Atom Transfer (HAT) mechanism involving this compound.

Detailed Experimental Protocols

Accurate assessment of free radical scavenging activity requires standardized and meticulously executed protocols. The following sections detail the methodologies for key assays used to evaluate this compound's antioxidant properties.

This compound Radical Scavenging Assay

This assay directly measures the ability of a substance to scavenge the this compound radical.

Materials:

-

2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl (this compound)

-

Methanol or Phosphate Buffer (pH 7.4, 50 mM)

-

Test compound

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Preparation of this compound solution: Dissolve this compound in methanol or phosphate buffer to a final concentration of approximately 100 µM. The absorbance of this solution at 557 nm should be between 0.6 and 0.8.

-

Reaction mixture: In a 96-well plate, add 100 µL of the test compound solution at various concentrations.

-

Add 100 µL of the this compound solution to each well.

-

Incubation: Incubate the plate at 37°C for 2 hours in the dark.

-

Measurement: Measure the absorbance at 557 nm.

-

Calculation: The percentage of this compound radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the this compound solution without the test compound, and A_sample is the absorbance of the reaction mixture with the test compound.

DPPH Radical Scavenging Assay

This widely used assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Test compound

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Reaction mixture: In a 96-well plate, add 50 µL of the test compound solution at various concentrations.

-

Add 150 µL of the DPPH solution to each well.

-

Incubation: Incubate the plate at room temperature for 30 minutes in the dark.

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the same formula as for the this compound assay.

ABTS Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

-

Potassium persulfate

-

Phosphate Buffered Saline (PBS) or Ethanol

-

Test compound

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature.

-

Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction mixture: In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS radical scavenging activity is calculated using the same formula as for the this compound and DPPH assays.

Electron Spin Resonance (ESR) Spectroscopy for Hydroxyl Radical Scavenging

ESR spectroscopy is a powerful technique for the direct detection and quantification of free radicals. This protocol outlines its use for measuring the hydroxyl radical (•OH) scavenging capacity of this compound.

Materials:

-

Phosphate buffer (pH 7.4)

-

FeSO₄ solution

-

EDTA solution

-

H₂O₂ solution

-

DMPO (5,5-dimethyl-1-pyrroline N-oxide) as a spin trap

-

This compound solution

-

ESR spectrometer

Procedure:

-

Reaction Mixture Preparation: In a test tube, mix the following reagents in order:

-

Phosphate buffer (pH 7.4)

-

FeSO₄ solution

-

EDTA solution

-

DMPO

-

This compound solution at various concentrations

-

-

Initiation of Radical Generation: Add H₂O₂ solution to the mixture to initiate the Fenton reaction, which generates hydroxyl radicals.

-

ESR Measurement: Immediately transfer the solution to a quartz flat cell and place it in the cavity of the ESR spectrometer.

-

Data Acquisition: Record the ESR spectrum. The signal of the DMPO-OH adduct, a relatively stable radical, will be observed.

-

Analysis: The intensity of the DMPO-OH signal is proportional to the amount of hydroxyl radicals trapped. A decrease in the signal intensity in the presence of this compound indicates its hydroxyl radical scavenging activity.

-

Quantification: The scavenging activity can be quantified by comparing the signal intensity in the presence and absence of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the antioxidant activity of a compound using multiple in vitro assays.

References

The Discovery and Development of PTIO: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Applications of 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (PTIO) as a Research Tool.

Introduction

Since its initial synthesis, 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (this compound) has become an invaluable tool in the study of nitric oxide (NO) signaling. As a potent NO scavenger, this compound has enabled researchers to elucidate the multifaceted roles of this ubiquitous signaling molecule in a vast array of physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and practical application of this compound as a research tool. It is intended to serve as a detailed resource for scientists and professionals in drug development, offering insights into its experimental use, quantitative characteristics, and the signaling pathways it helps to unravel.

Discovery and Development

The foundation for this compound's development was laid by the pioneering work of Ullman and Osiecki in 1972 with their synthesis of nitronyl nitroxides. This class of stable organic radicals, including this compound, was later recognized for its reactivity towards other radical species. The specific application of this compound as a nitric oxide scavenger emerged from the growing interest in NO as a biological messenger. Researchers required specific tools to eliminate NO in experimental systems to understand its function. This compound's ability to react stoichiometrically with NO, leading to a measurable change in its physical properties, made it a prime candidate for this role.

Mechanism of Action

This compound is a stable radical that acts as a potent scavenger of nitric oxide. The primary reaction involves the oxidation of NO to nitrogen dioxide (NO₂) and the concurrent reduction of this compound to its corresponding imino nitroxide, 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl (PTI).

Reaction: this compound + NO → PTI + NO₂

This reaction is rapid and forms the basis of this compound's utility in quenching NO-mediated signaling events. It is important to note that the reaction product, PTI, can also possess biological activity, a crucial consideration in experimental design. Furthermore, this compound is not entirely specific for NO and can react with other reactive oxygen and nitrogen species, albeit at different rates.

Data Presentation: Quantitative Properties of this compound

For effective experimental design, a clear understanding of this compound's quantitative properties is essential. The following tables summarize key data related to its reactivity, efficacy, and physical characteristics.

| Parameter | Value | Conditions | Reference |

| Reaction Rate Constant with Nitric Oxide (NO) | ~1 x 10⁴ - 1 x 10⁵ M⁻¹s⁻¹ | Aqueous solution, pH 7.4 | |

| Reaction Rate Constant with Superoxide (O₂⁻) | Significantly lower than with NO | Aqueous solution, pH 7.4 | |

| Reaction Rate Constant with Nitrogen Dioxide (NO₂) | (1.5 - 2) x 10⁷ M⁻¹s⁻¹ | Aqueous solution, pH 7.0 | [1] |

Table 1: Reaction Kinetics of this compound

| Parameter | Value | Experimental System | Reference |

| IC₅₀ for inhibition of S-nitrosation | 0.11 +/- 0.03 mM | Induced by DEA/NO (0.1 mM) | [2] |

| EC₅₀ for inhibition of 3-nitrotyrosine formation | 36 +/- 5 µM | Peroxynitrite-induced nitration of free tyrosine | [2] |

| EC₅₀ for stimulation of GSH nitrosation | 0.12 +/- 0.03 mM | Peroxynitrite-mediated | [2] |

Table 2: In Vitro Efficacy of Carboxy-PTIO (a water-soluble derivative)

| Property | Value | Notes |

| Solubility | Sparingly soluble in aqueous solutions; soluble in organic solvents like DMSO and ethanol. Water-soluble derivatives like carboxy-PTIO are available for biological experiments. | The solubility in physiological saline is limited, which can affect its use in certain in vitro and in vivo applications. |

| Stability | Relatively stable as a solid. In aqueous solutions, its stability can be affected by factors such as pH, temperature, and the presence of other reactive species. | Stock solutions are often prepared in DMSO and stored at low temperatures. Working solutions in aqueous buffers should ideally be prepared fresh for each experiment. |

| Molar Mass | 233.29 g/mol | |

| Appearance | Dark blue to purple crystalline solid |

Table 3: Physicochemical Properties of this compound

Experimental Protocols

The following protocols provide a general framework for the use of this compound in common research applications. It is imperative that researchers optimize these protocols for their specific experimental systems.

In Vitro Cell Culture Protocol: Nitric Oxide Scavenging in Macrophage Cell Lines (e.g., RAW 264.7)

This protocol outlines a general procedure to investigate the role of NO in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture and Seeding:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells in appropriate culture plates (e.g., 24-well plates) at a density that allows for optimal growth and response to stimuli. Allow cells to adhere overnight.

2. Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound (e.g., 100 mM) in sterile DMSO. Store at -20°C, protected from light.

-

On the day of the experiment, dilute the stock solution in sterile cell culture medium to the desired final concentrations (e.g., 10-100 µM). It is crucial to include a vehicle control (DMSO alone) in the experimental design.

3. Experimental Procedure:

-

Pre-treat the macrophage cultures with various concentrations of this compound or vehicle for a specified period (e.g., 30-60 minutes) before stimulation.

-

Stimulate the cells with an NO-inducing agent, such as LPS (e.g., 1 µg/mL).

-

Incubate the cells for the desired time period (e.g., 6-24 hours) to allow for NO production and subsequent downstream signaling events.

4. Assessment of Nitric Oxide Production and Downstream Effects:

-

Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Measure the accumulation of nitrite, a stable oxidation product of NO, using the Griess reagent system according to the manufacturer's instructions. A decrease in nitrite levels in this compound-treated cells compared to the LPS-only control indicates successful NO scavenging.

-

Measurement of Downstream Signaling: Analyze cell lysates or supernatants for downstream targets of NO signaling, such as cGMP levels (using ELISA kits) or the expression of NO-responsive genes (using qRT-PCR or Western blotting).

In Vivo Protocol: Intraperitoneal Administration in Mice

This protocol describes the administration of this compound to mice to study the systemic effects of NO scavenging. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

1. Animal Model:

-

Use an appropriate mouse strain for the research question. House the animals under standard conditions with ad libitum access to food and water.

2. Preparation of this compound for Injection:

-

Due to its low aqueous solubility, this compound is often prepared as a suspension in a vehicle such as sterile physiological saline containing a small percentage of a surfactant (e.g., Tween 80) or as a solution if a water-soluble derivative like carboxy-PTIO is used.

-

A typical dose range for this compound in mice is 10-50 mg/kg body weight. The final injection volume should be appropriate for intraperitoneal administration (typically 100-200 µL).

3. Intraperitoneal (IP) Injection Procedure:

-

Restrain the mouse securely.

-

Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the cecum or bladder.

-

Insert a 25-27 gauge needle at a 15-20 degree angle into the peritoneal cavity.

-

Aspirate to ensure the needle has not entered a blood vessel or organ.

-

Slowly inject the this compound suspension or solution.

-

Return the mouse to its cage and monitor for any adverse reactions.

4. Experimental Timeline and Analysis:

-

Administer this compound at a predetermined time point relative to the experimental intervention (e.g., 30-60 minutes prior to the induction of an inflammatory response).

-

At the end of the experiment, collect blood and/or tissues for analysis of NO metabolites (nitrite/nitrate), downstream signaling molecules, or relevant physiological parameters.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The Nitric Oxide (NO) - cGMP signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: A typical experimental workflow for investigating the effects of this compound in cell culture.

Limitations and Off-Target Effects

While this compound is a powerful tool, researchers must be aware of its limitations to ensure accurate data interpretation.

-

Reaction Products: The primary reaction product of this compound with NO is PTI, which is not inert and can have its own biological effects. This can complicate the interpretation of results, as the observed effects may not be solely due to the removal of NO.

-

Specificity: this compound can react with other reactive species, such as superoxide radicals, although generally at a slower rate than with NO. In systems with high levels of oxidative stress, this lack of absolute specificity should be considered.

-

Stoichiometry: The stoichiometry of the reaction between this compound and NO can vary depending on the experimental conditions, which can affect the quantitative assessment of NO production.

-

Solubility and Stability: The limited aqueous solubility of this compound can pose challenges for its use in biological systems. While water-soluble derivatives like carboxy-PTIO are available, their properties may differ slightly from the parent compound. The stability of this compound in solution should also be considered, and fresh solutions should be prepared for optimal results.

Conclusion

This compound has been instrumental in advancing our understanding of nitric oxide's role in biology. Its ability to scavenge NO has provided a means to dissect complex signaling pathways and to identify the physiological consequences of NO production. However, like any research tool, it is not without its limitations. A thorough understanding of its mechanism of action, quantitative properties, and potential off-target effects is crucial for its effective and appropriate use. This technical guide provides a solid foundation for researchers to confidently incorporate this compound into their experimental designs, paving the way for further discoveries in the ever-expanding field of nitric oxide biology.

References

The Core Principles of Nitric Oxide Detection Using PTIO: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and methodologies for the detection of nitric oxide (NO) utilizing 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (PTIO). This compound is a stable radical scavenger that reacts specifically with nitric oxide, making it a valuable tool for NO quantification in various biological and chemical systems.

The Chemical Basis of this compound-Based Nitric Oxide Detection

The core of nitric oxide detection with this compound lies in a specific chemical reaction where the stable nitronyl nitroxide radical of this compound reacts with the free radical nitric oxide. This reaction results in the formation of 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl (PTI) and nitrogen dioxide (NO₂).[1][2][3] This transformation is the key to the various detection methods, as it leads to measurable changes in the spectroscopic properties of the reaction mixture.

The reaction can be summarized as follows:

This compound + NO → PTI + NO₂

It is important to note that the stoichiometry of this reaction can be influenced by the concentration of nitric oxide.[1] At low fluxes of NO, the reaction approaches a 1:1 stoichiometry. However, at higher concentrations of NO, the generated nitrogen dioxide can participate in subsequent reactions, leading to a variation in the ratio of this compound consumed to NO detected.[1]

Quantitative Data

The following table summarizes key quantitative parameters associated with the detection of nitric oxide using this compound and its derivatives.

| Parameter | Value | Method/Conditions | Reference |

| Reaction Rate Constant (this compound + NO) | 6-10 x 10³ M⁻¹s⁻¹ | [4] | |

| Reaction Rate Constant (carboxy-PTIO⁺ + NO) | 2.3 x 10⁵ M⁻¹s⁻¹ | [4] | |

| Reaction Rate Constant (NO₂ + this compound) | 1.5 x 10⁷ M⁻¹s⁻¹ | [4] | |

| Detection Limit (LC-MS) | 5 nM | Using carboxy-PTIO and diethylamine nonoate as NO donor. | [4] |

| Detection Limit (Spectrophotometry) | 1 µM | Based on the Griess reagent method for nitrite, a downstream product. | [5] |

| Linearity Range (LC-MS) | 5 nM to 1 µM | [4] | |

| Linearity Range (Spectrophotometry) | 1-100 µM | Using a commercial Nitric Oxide Assay Kit based on the Griess reagent. | [5] |

| Stoichiometry (NO:carboxy-PTI) | Between 1:1 and 2:1 | Dependent on the steady-state concentrations of NO. | [4] |

Experimental Protocols

Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy is a direct method for detecting the paramagnetic species involved in the this compound-NO reaction. The principle lies in observing the change in the ESR spectrum as the five-line spectrum of the this compound radical is converted to the more complex spectrum of the PTI radical.[5]

Materials:

-

This compound or its water-soluble analog, carboxy-PTIO (c-PTIO)

-

Sample containing or suspected of containing nitric oxide

-

ESR spectrometer and appropriate capillaries or flat cells

-

Phosphate-buffered saline (PBS) or other suitable buffer

Procedure:

-

Sample Preparation: Prepare the biological or chemical sample in a suitable buffer (e.g., PBS, pH 7.4).

-

This compound Preparation: Prepare a stock solution of this compound or c-PTIO in the same buffer. The final concentration of this compound in the assay will need to be optimized but is typically in the micromolar range.

-

Reaction Initiation: Mix the sample with the this compound solution. The reaction begins immediately upon mixing.

-

ESR Measurement:

-

Transfer the reaction mixture to an ESR capillary tube or flat cell.

-

Place the sample in the cavity of the ESR spectrometer.

-

Record the ESR spectrum at room temperature.

-

Typical ESR settings for detecting nitroxide radicals are: microwave frequency ~9.5 GHz, microwave power ~10-20 mW, modulation frequency 100 kHz, and a scan width of ~100 Gauss. These parameters may need to be optimized for the specific instrument and sample.

-

-

Data Analysis:

-

Observe the decrease in the intensity of the characteristic five-line ESR signal of this compound and the appearance of the multi-line signal of PTI.

-

The rate of disappearance of the this compound signal or the rate of appearance of the PTI signal is proportional to the concentration of nitric oxide.

-

Quantification can be achieved by comparing the signal intensity to a standard curve generated with known concentrations of a stable radical standard (e.g., TEMPO).

-

UV-Visible Spectrophotometry

This method indirectly quantifies nitric oxide by measuring the change in absorbance of the reaction mixture. This compound has a characteristic absorbance spectrum that changes upon its reaction with NO.

Materials:

-

This compound or c-PTIO

-

Sample containing nitric oxide

-

UV-Visible spectrophotometer and cuvettes

-

Buffer solution (e.g., PBS, pH 7.4)

Procedure:

-

Spectra of Reactants: Record the UV-Visible absorption spectrum of a known concentration of this compound in the chosen buffer to determine its maximal absorbance wavelength (λmax).

-

Sample Preparation: Prepare the sample in the same buffer used for the this compound solution.

-

Reaction and Measurement:

-

Add a known concentration of this compound to the sample in a cuvette.

-

Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at the λmax of this compound over time.

-

The decrease in absorbance is proportional to the consumption of this compound, which in turn is related to the amount of nitric oxide present.

-

-

Quantification:

-

A standard curve can be generated by reacting known concentrations of an NO donor (e.g., S-nitroso-N-acetylpenicillamine - SNAP) with a fixed concentration of this compound and measuring the corresponding change in absorbance.

-

The concentration of NO in the unknown sample can then be determined by interpolating its absorbance change on the standard curve.

-

Signaling Pathways and Experimental Workflows

Nitric Oxide Signaling Pathway

Nitric oxide is a key signaling molecule in many physiological processes. One of the most important pathways it activates is the soluble guanylate cyclase (sGC) pathway.

Caption: The Nitric Oxide (NO) signaling pathway via soluble guanylate cyclase (sGC).

Experimental Workflow for NO Detection with this compound

The following diagram illustrates a typical workflow for quantifying nitric oxide in a biological sample using this compound.

Caption: A generalized experimental workflow for nitric oxide detection using this compound.

Conclusion

The detection of nitric oxide using this compound offers a specific and versatile approach for researchers in various fields. Both ESR and spectrophotometric methods provide reliable means of quantification, each with its own advantages and considerations. A thorough understanding of the underlying chemical principles, careful optimization of experimental parameters, and appropriate data analysis are crucial for obtaining accurate and reproducible results. This guide provides the foundational knowledge for the successful application of this compound-based methods in the study of nitric oxide biology and chemistry.

References

- 1. elkbiotech.com [elkbiotech.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Quantitative determination of nitric oxide from tissue samples using liquid chromatography—Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection and quantification of nitric oxide–derived oxidants in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fn-test.com [fn-test.com]

The Role of PTIO in Elucidating the Nature of Endothelial-Derived Relaxing Factor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of Endothelial-Derived Relaxing Factor (EDRF) revolutionized our understanding of vascular biology, revealing a critical signaling molecule produced by the endothelium to regulate vascular tone. The transient and reactive nature of EDRF posed a significant challenge to its identification. The nitronyl nitroxide, 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (PTIO), and its carboxylated analogue (carboxy-PTIO), emerged as indispensable pharmacological tools in unmasking the identity of EDRF as nitric oxide (NO). This technical guide provides an in-depth exploration of the pivotal role of this compound in these seminal investigations, offering detailed experimental protocols, quantitative data, and visualizations of the key signaling pathways.

The Chemical Probe: this compound as a Nitric Oxide Scavenger